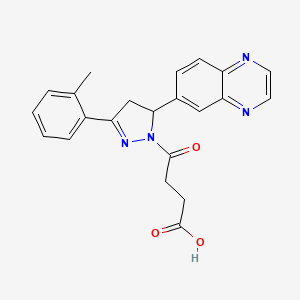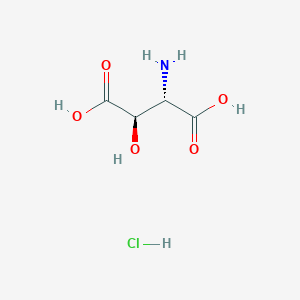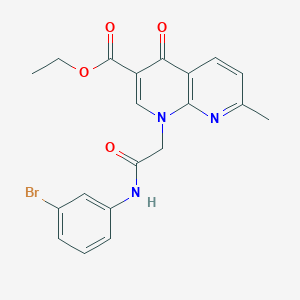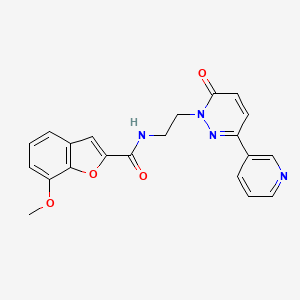
3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid” is a chemical compound . It is used in scientific research and has applications ranging from drug synthesis to studying molecular interactions.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, a series of dihydropyrimidine-2,4 (1H,3H)-dione moieties was derived from a methyl 3-amino-3- (2-chlorophenyl)propanoate precursor . Acid-amine coupling of 3- (2- (1H-inden-2-yl)phenyl)-3- ((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions led to the formation of the corresponding dihydropyrimidine-2,4 (1H,3H)-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C11H19NO4 . The molar mass is 229.27 .Physical And Chemical Properties Analysis
The density of “this compound” is approximately 1.15±0.1 g/cm3 . The boiling point is predicted to be around 378.7±11.0 °C .Aplicaciones Científicas De Investigación
Synthesis of Optically Pure Compounds
One significant application involves the facile synthesis and resolution of constrained cyclopropane analogs of phenylalanine, highlighting the compound's role in preparing enantiomerically pure amino acids. This process leverages high-efficiency transformations and chromatographic resolutions to achieve optically pure compounds on a multigram scale, demonstrating its importance in synthetic chemistry for developing stereoselective drugs and intermediates (Jiménez et al., 2001).
Chiral Ligand Development
Another application is observed in the asymmetric hydrogenation of enamines for preparing β-amino acid pharmacophores, where the compound serves as a precursor. This method utilizes chiral ferrocenyl ligands and catalytic systems to achieve high enantioselectivities, underlining its utility in producing chiral building blocks for pharmaceuticals (Kubryk & Hansen, 2006).
Polymeric Material Development
The compound's application extends to the copolymerization of chiral amino acid-based acetylenes, demonstrating its role in creating polymers with specific chiroptical properties. Such copolymers, synthesized from amino acid-based acetylene and its optical isomers, exhibit significant molecular weights and chiral amplification, paving the way for advanced material sciences applications, including the development of novel optically active materials (Gao, Sanda, & Masuda, 2003).
Orthogonally Protected Amino Acids
Research also focuses on synthesizing orthogonally protected amino acids for peptide synthesis. These methodologies underscore the versatility of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid in synthesizing complex amino acids, which are crucial for designing peptidomimetics and drug discovery (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADOGKKXARKUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2642868.png)





![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)
![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)



